molecular formula C15H18BNO3 B11747187 (4-((Cyclopropyl(furan-2-ylmethyl)amino)methyl)phenyl)boronic acid

(4-((Cyclopropyl(furan-2-ylmethyl)amino)methyl)phenyl)boronic acid

Cat. No.: B11747187
M. Wt: 271.12 g/mol
InChI Key: YEXAKILQRJBUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((Cyclopropyl(furan-2-ylmethyl)amino)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((Cyclopropyl(furan-2-ylmethyl)amino)methyl)phenyl)boronic acid typically involves the formation of the boronic acid moiety followed by the introduction of the cyclopropyl and furan-2-ylmethyl groups. One common method is the hydroboration of an appropriate precursor, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of palladium catalysts and mild temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-((Cyclopropyl(furan-2-ylmethyl)amino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the functional groups .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of (4-((Cyclopropyl(furan-2-ylmethyl)amino)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound binds to the active site of the enzyme and prevents its activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Properties

Molecular Formula

C15H18BNO3

Molecular Weight

271.12 g/mol

IUPAC Name

[4-[[cyclopropyl(furan-2-ylmethyl)amino]methyl]phenyl]boronic acid

InChI

InChI=1S/C15H18BNO3/c18-16(19)13-5-3-12(4-6-13)10-17(14-7-8-14)11-15-2-1-9-20-15/h1-6,9,14,18-19H,7-8,10-11H2

InChI Key

YEXAKILQRJBUIN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CN(CC2=CC=CO2)C3CC3)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.